Deacetyl acebutolol

Pharmacokinetics Metabolite disposition Bioavailability

Deacetyl acebutolol is the principal pharmacologically active metabolite of acebutolol, featuring a prolonged half-life (12-13h) and distinct cardioselectivity without membrane-stabilizing activity. It is an essential reference standard for regulatory bioequivalence studies (FDA/EMA), HPLC/LC-MS method validation, and impurity profiling. This compound is non-substitutable for parent acebutolol or generic beta-blockers due to unique PK/PD properties. For research and analytical use only.

Molecular Formula C16H26N2O3
Molecular Weight 294.39 g/mol
CAS No. 27783-53-5
Cat. No. B1669928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyl acebutolol
CAS27783-53-5
SynonymsDeacetyl acebutolol;  Acetutolol; 
Molecular FormulaC16H26N2O3
Molecular Weight294.39 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O
InChIInChI=1S/C16H26N2O3/c1-4-5-16(20)18-13-6-8-15(9-7-13)21-11-14(19)10-17-12(2)3/h6-9,12,14,17,19H,4-5,10-11H2,1-3H3,(H,18,20)
InChIKeySZQPDJRQGAJVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deacetyl Acebutolol (CAS 27783-53-5): Procurement Specifications and Identity Verification for the Major Active Metabolite of Acebutolol


Deacetyl acebutolol (also designated diacetolol, M&B 16,942) is the principal pharmacologically active N-acetyl metabolite of the beta-adrenoceptor antagonist acebutolol [1]. It belongs to the class of beta-1 (β₁) selective adrenergic receptor blockers (cardioselective beta blockers) and is characterized by the presence of intrinsic sympathomimetic activity (ISA), also termed partial agonist activity [2]. The compound is routinely used as an analytical reference standard in bioanalytical method development, pharmacokinetic studies, and quality control assays for acebutolol-containing pharmaceutical products .

Why Acebutolol Reference Standards or Generic Beta-1 Blockers Cannot Substitute for Deacetyl Acebutolol


Generic substitution with the parent compound acebutolol or alternative beta-1 blockers (e.g., metoprolol, atenolol) is scientifically invalid for applications requiring deacetyl acebutolol. The compound possesses a fundamentally distinct pharmacokinetic and pharmacodynamic profile compared to both its parent and other in-class agents. Specifically, it exhibits a markedly prolonged elimination half-life (oral terminal half-life of 12-13 hours) [1] versus acebutolol (3-4 hours), lacks the membrane-stabilizing activity (MSA) present in acebutolol [2], and demonstrates a unique cardioselectivity profile relative to metoprolol and propranolol in human studies [3]. Interchanging compounds without accounting for these quantitative differences would compromise analytical accuracy in bioequivalence studies, invalidate pharmacokinetic modeling, and confound receptor occupancy or functional assay results.

Deacetyl Acebutolol: Quantified Differentiation Evidence Versus Acebutolol and Comparator Beta-Blockers


Elimination Half-Life Prolongation: Deacetyl Acebutolol vs. Acebutolol

Following oral administration in healthy human subjects, deacetyl acebutolol (diacetolol) demonstrates a terminal plasma elimination half-life that is substantially prolonged compared to its parent compound acebutolol. This extended duration is a primary driver of the prolonged beta-blockade observed clinically following acebutolol administration [1]. While acebutolol has a reported half-life of 3-4 hours [2], deacetyl acebutolol exhibits a significantly longer half-life, necessitating its inclusion in bioanalytical assays to fully characterize acebutolol pharmacokinetics [3].

Pharmacokinetics Metabolite disposition Bioavailability

Comparative Exercise Heart Rate Reduction: Deacetyl Acebutolol vs. Acebutolol, Metoprolol, and Propranolol

In a direct head-to-head human study, deacetyl acebutolol (600 mg) produced a 22% reduction in exercise heart rate compared to placebo, which was comparable to that of acebutolol 400 mg (24% reduction) and propranolol 80 mg (25% reduction), but significantly less than metoprolol 200 mg (28% reduction) [1]. This quantitative profile confirms that deacetyl acebutolol contributes meaningfully to the overall beta-blockade observed after acebutolol administration, but its maximal effect may be modulated by its intrinsic sympathomimetic activity (ISA) compared to metoprolol [2].

Cardioselectivity Beta-blockade Exercise tolerance test

Bronchial Beta-2 Receptor Engagement (Cardioselectivity Index): Deacetyl Acebutolol vs. Acebutolol and Propranolol

Cardioselectivity in vivo was assessed by measuring the displacement of the bronchodilator dose-response curve to inhaled isoprenaline, expressed as the dose ratio required to overcome beta-blockade. Deacetyl acebutolol (diacetolol 600 mg) produced a mean airway dose ratio of 2.4, which was substantially lower (indicating greater cardioselectivity) than acebutolol 400 mg (dose ratio of 8) and propranolol 80 mg (dose ratio of 72) [1]. This indicates that deacetyl acebutolol exhibits significantly less β₂-receptor blockade than its parent compound at clinically relevant doses [2].

Cardioselectivity Pulmonary function β₂-receptor occupancy

Membrane-Stabilizing Activity (MSA) Absence: Deacetyl Acebutolol vs. Acebutolol

In preclinical animal models, deacetyl acebutolol (diacetolol) was directly compared to its parent compound for membrane-stabilizing activity (MSA), a property independent of beta-adrenoceptor blockade that affects cardiac action potential duration. Acebutolol possesses moderate MSA, whereas deacetyl acebutolol exhibits no significant membrane-stabilizing activity [1]. Furthermore, unlike acebutolol, deacetyl acebutolol failed to restore sinus rhythm in anesthetized dogs with ouabain-induced arrhythmias, consistent with the absence of MSA [2].

Membrane-stabilizing activity Quinidine-like effect Electrophysiology

In Vitro Cardioselectivity (Atrial vs. Tracheal Tissue): Deacetyl Acebutolol vs. Acebutolol

In isolated tissue preparations, the beta-adrenoceptor blocking potency of deacetyl acebutolol (diacetolol) was less than that of acebutolol; however, its cardioselectivity—defined as the relative activity on atrial tissue (β₁) versus tracheal tissue (β₂)—was greater [1]. This indicates that while the absolute potency of deacetyl acebutolol at β₁ receptors may be lower, its discrimination between β₁ and β₂ receptors is superior in vitro, complementing the in vivo cardioselectivity findings [2].

Receptor selectivity Isolated tissue pharmacology β₁/β₂ ratio

Plasma Concentration-Proportional Beta-Blockade: Deacetyl Acebutolol Dose-Response Relationship

The beta-blocking effect of deacetyl acebutolol, measured as percentage reduction in exercise heart rate (ΔFC%), demonstrated a strong linear correlation with the logarithm of its plasma concentration in human subjects (r = 0.90) [1]. This predictable concentration-effect relationship supports its utility as a quantitative reference compound in pharmacokinetic-pharmacodynamic (PK/PD) modeling. Additionally, the beta-blocking activity remains evident 24 hours after administration of higher doses, consistent with the compound's prolonged half-life [2].

Dose-response Therapeutic drug monitoring Plasma concentration

High-Value Application Scenarios for Deacetyl Acebutolol Procurement in Research and Analytical Settings


Bioanalytical Method Development and Validation for Acebutolol Bioequivalence Studies

Deacetyl acebutolol is an essential reference standard for developing and validating HPLC, LC-MS/MS, or GC methods used in acebutolol bioequivalence (BA/BE) and pharmacokinetic studies. As the major active metabolite with a plasma half-life 3-4 times longer than the parent drug [1], its quantification is required by regulatory agencies (e.g., FDA, EMA) to fully characterize systemic drug exposure. Analytical methods must be validated for the simultaneous determination of both acebutolol and deacetyl acebutolol in human plasma or urine to support ANDA submissions.

Pharmacological Investigations of Beta-1 Selectivity and Intrinsic Sympathomimetic Activity (ISA)

Investigators studying the functional consequences of beta-blocker ISA and cardioselectivity can utilize deacetyl acebutolol as a defined probe compound. Direct comparator studies have established that deacetyl acebutolol reduces exercise heart rate by 22% versus 28% for metoprolol [1], and exhibits a 3.3-fold greater cardioselectivity than acebutolol (dose ratio 2.4 vs. 8.0) in human airway challenge models [2]. This quantified profile makes it valuable for in vitro receptor binding displacement assays and ex vivo tissue studies where distinguishing β₁ versus β₂ effects and ISA-mediated partial agonism is critical.

Impurity Profiling and Quality Control in Acebutolol Pharmaceutical Manufacturing

Pharmaceutical manufacturers and quality control laboratories require certified reference standards of deacetyl acebutolol to identify and quantify this metabolite as a specified impurity or degradant in acebutolol active pharmaceutical ingredient (API) and finished drug products [1]. The absence of membrane-stabilizing activity (MSA) in deacetyl acebutolol, a property distinct from the parent acebutolol which possesses moderate MSA [2], further underscores the need for its separate analytical characterization in purity assessments.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of Active Metabolites

Given the well-characterized linear relationship between deacetyl acebutolol plasma concentration and beta-blockade effect (r = 0.90 for log concentration vs. % reduction in exercise heart rate) [1], the compound serves as an exemplary model analyte for developing and validating PK/PD models that incorporate active metabolite contributions. Its prolonged terminal half-life (12-13 hours) [2] and predictable dose-proportional plasma levels [3] provide a robust dataset for calibrating mathematical models of drug-metabolite interaction and cumulative pharmacodynamic effect.

Quote Request

Request a Quote for Deacetyl acebutolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.